3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione
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Overview
Description
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring, with a phenyl group attached to the triazine ring. The dithione functionality adds unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione can be achieved through several methods. One common approach involves the reaction of acyl isothiocyanates with pyridin-2-amine. The reaction is typically carried out in a one-pot process at room temperature using solvents such as acetone . The optimized reaction conditions include the use of 1 mmol of acyl chloride, 1 mmol of potassium selenocyanate, and 1 mmol of pyridin-2-amine in acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.
Substitution: The phenyl group and other substituents on the triazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dithione group may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2H-pyrido[1,2-a][1,3,5]triazine-2-selenone: Similar structure but contains a selenone group instead of a dithione group.
Pyrido[1,2-a][1,3,5]triazine-7,9-dicarbonitriles: Contains additional nitrile groups, leading to different chemical properties.
Uniqueness
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is unique due to its dithione functionality, which imparts distinct redox properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112107-41-2 |
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Molecular Formula |
C13H9N3S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
3-phenylpyrido[1,2-a][1,3,5]triazine-2,4-dithione |
InChI |
InChI=1S/C13H9N3S2/c17-12-14-11-8-4-5-9-15(11)13(18)16(12)10-6-2-1-3-7-10/h1-9H |
InChI Key |
DVHSJECGPPRWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)N=C3C=CC=CN3C2=S |
Origin of Product |
United States |
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